

A Comparative Pharmacokinetic Analysis of JNJ-64264681, a Novel BTK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics of **JNJ-64264681**, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), against other established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The information is compiled from publicly available clinical trial data and pharmacological studies to facilitate an objective comparison of their performance.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **JNJ-64264681** and its comparators, providing a clear basis for comparison of their absorption, distribution, metabolism, and excretion profiles.

Table 1: Single-Dose Pharmacokinetic Parameters of BTK Inhibitors



Parameter	JNJ-64264681	Ibrutinib	Acalabrutinib	Zanubrutinib
Dose Range (mg)	4 - 400[1]	420 - 840[2]	15 - 400[3]	40 - 320[4][5]
Tmax (median, h)	~4[1]	1 - 2[6]	0.5 - 0.75	1.25 - 2.25[7]
Terminal Half-life (mean, h)	1.6 - 13.2[1][8]	4 - 6[6]	~0.9 (parent), 6.9 (active metabolite)	~2 - 4[5]
Dose Proportionality	Less than dose- proportional from 4 to 36 mg[1][8]	Approximately dose-proportional	Dose- proportional	Dose- proportional

Table 2: Multiple-Dose Pharmacokinetic Parameters of BTK Inhibitors

Parameter	JNJ-64264681	Ibrutinib	Acalabrutinib	Zanubrutinib
Dosing Regimen	36, 100, 200 mg once daily[1][8]	420 or 840 mg once daily[2]	100 mg twice daily	160 mg twice daily or 320 mg once daily[5]
Time to Steady State	By day 2[1][8]	Not specified	Not specified	Minimal accumulation observed[4]
Accumulation Ratio	Not specified	1 - 1.6	Not specified	Minimal accumulation observed[4]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of **JNJ-64264681** and the comparator BTK inhibitors, based on available information from clinical trial protocols and publications.

JNJ-64264681



A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **JNJ-64264681**.[1][8] The study consisted of two parts: a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.[1][8]

- Study Population: Healthy adult participants.[1][8]
- SAD Phase: Increasing single doses of JNJ-64264681 (ranging from 4 to 400 mg) or placebo were administered to fasted male participants.[1][8]
- MAD Phase: Participants received once-daily doses of 36, 100, or 200 mg of JNJ-64264681 for 10 days.[1][8]
- Pharmacokinetic Sampling: Venous blood samples were collected at pre-defined time points after drug administration to determine the plasma concentrations of **JNJ-64264681**.
- Bioanalytical Method: While specific details of the assay are not publicly available, plasma
 concentrations of JNJ-64264681 were likely determined using a validated liquid
 chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for such
 studies.

Ibrutinib

The pharmacokinetics of ibrutinib have been evaluated in several clinical studies, including a Phase 1b/2 study in patients with B-cell malignancies.[2][9]

- Study Population: Patients with recurrent B-cell malignancies, including chronic lymphocytic leukemia (CLL).[2][9]
- Dosing Regimens: Dose-escalation studies evaluated doses from 1.25 to 12.5 mg/kg/day, with fixed-dose cohorts at 420 mg and 840 mg once daily.[9]
- Pharmacokinetic Sampling: Blood samples for PK assessment were collected during the first treatment cycle at various time points post-dose.
- Bioanalytical Method: Ibrutinib plasma concentrations were quantified using a validated LC-MS/MS method.[10][11][12] The method typically involves protein precipitation for sample



preparation, followed by chromatographic separation and mass spectrometric detection.[10] [12] The linear range of quantification is generally established to cover the expected plasma concentrations.[10][11]

Acalabrutinib

The pharmacokinetic profile of acalabrutinib was characterized in Phase 1/2 studies involving healthy volunteers and patients with B-cell malignancies.[3][13]

- Study Population: Healthy adult volunteers and patients with chronic lymphocytic leukemia (CLL).[3][13]
- Dosing Regimens: Dose-ranging studies evaluated single doses from 15 to 400 mg and multiple-dose regimens, with 100 mg twice daily being the recommended dose.[3]
- Pharmacokinetic Sampling: Blood samples were collected at various time points pre- and post-dose to determine the plasma concentrations of acalabrutinib and its active metabolite, ACP-5862.[14]
- Bioanalytical Method: A validated LC-MS/MS method was used for the simultaneous
 quantification of acalabrutinib and its active metabolite in human plasma.[15][16][17] The
 method typically utilizes liquid-liquid extraction for sample preparation and deuterated
 internal standards for accurate quantification.[15][16][17]

Zanubrutinib

The pharmacokinetics of zanubrutinib were assessed in a Phase 1, open-label, dose-escalation and expansion study in patients with B-cell malignancies.[4][18]

- Study Population: Patients with relapsed/refractory B-cell malignancies.[4][5]
- Dosing Regimens: The dose-escalation phase evaluated once-daily doses of 40 mg, 80 mg,
 160 mg, and 320 mg, as well as a 160 mg twice-daily regimen.[4]
- Pharmacokinetic Sampling: Blood samples were collected at specified time points after drug administration to characterize the plasma concentration-time profile.



 Bioanalytical Method: A validated LC-MS/MS method was employed for the quantification of zanubrutinib in human plasma.[19][20][21] The method typically involves a protein precipitation step for sample preparation and has a linear range suitable for clinical samples. [19][21]

Visualizations

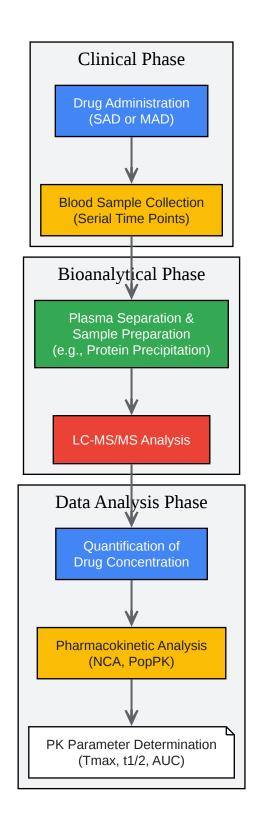
The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a generalized workflow for the pharmacokinetic analysis described in the experimental protocols.



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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.





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Caption: Generalized Workflow for Pharmacokinetic Analysis of BTK Inhibitors.



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